Liver-expressed antimicrobial peptide 2 is synthesized mainly in the liver and small intestine. Its expression is regulated by various factors, including metabolic states and dietary intake. The peptide belongs to a broader class of antimicrobial peptides characterized by their ability to disrupt microbial membranes, thus exhibiting bactericidal activity against both gram-positive and gram-negative bacteria .
The synthesis of liver-expressed antimicrobial peptide 2 involves several key steps:
In one study, the duck liver-expressed antimicrobial peptide 2 was expressed using a vector system involving Escherichia coli. The process included:
Liver-expressed antimicrobial peptide 2 consists of approximately 40 amino acids and features two disulfide bonds that are critical for its structural integrity and function. The core structure is conserved across different species, with variations in specific amino acid sequences that may influence its activity against pathogens .
The molecular structure includes:
Liver-expressed antimicrobial peptide 2 undergoes several chemical interactions that contribute to its antimicrobial activity:
The mechanism typically involves:
The mechanism by which liver-expressed antimicrobial peptide 2 exerts its effects involves several steps:
Research indicates that liver-expressed antimicrobial peptide 2 shows higher efficacy against gram-positive bacteria compared to gram-negative bacteria, likely due to differences in membrane structure and composition .
Studies show that liver-expressed antimicrobial peptide 2 retains activity over a range of temperatures but may lose efficacy under extreme conditions or prolonged exposure to high temperatures .
Liver-expressed antimicrobial peptide 2 has several scientific uses:
Liver-expressed antimicrobial peptide 2 (LEAP2) was first isolated in 2003 from human blood ultrafiltrate during a screen for novel cationic host defense peptides. Characterized as a cysteine-rich peptide containing four conserved cysteine residues forming two disulfide bonds (Cys1–Cys3 and Cys2–Cys4), it exhibited a molecular weight of 4.5 kDa in its mature form [1] [2] [4]. Structurally, LEAP2 belongs to the antimicrobial peptide (AMP) family, featuring a β-hairpin stabilized by disulfide bridges and a net positive charge (+4 at physiological pH) that facilitates interactions with negatively charged microbial membranes [2] [10]. Initial functional studies demonstrated in vitro antibacterial activity against Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus) with minimum inhibitory concentrations (MICs) in the micromolar range (5–50 μM), though activity against Gram-negative pathogens was weaker or absent [1] [6]. Despite its name, tissue distribution studies revealed expression beyond the liver, including the small intestine, heart, and central nervous system, suggesting broader physiological roles [4] [10].
Table 1: Antimicrobial Activity of LEAP2 Across Species
Species | Target Pathogens | MIC Range (μM) | Key Mechanisms |
---|---|---|---|
Human | B. subtilis, M. luteus | 5–50 | Membrane disruption |
Leptobrachium liui (Frog) | E. coli, Salmonella enterica | 2.78–22.2 | Membrane disruption, gDNA hydrolysis |
Sebastiscus marmoratus (Fish) | A. hydrophila, P. aeruginosa | 25–50 | Immunomodulation of monocytes |
Zebrafish | A. hydrophila | Not determined | Chemotaxis, ROS modulation |
A paradigm shift occurred in 2018 when LEAP2 was identified as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin [1] [7] [10]. This discovery revealed LEAP2’s central metabolic role:
Table 2: Metabolic Regulatory Profile of LEAP2
Regulatory Factor | Effect on LEAP2 | Physiological Consequence |
---|---|---|
Ghrelin | Downregulates expression & secretion | Disinhibition of hunger signaling |
Insulin/Glucagon | Glucagon ↓ LEAP2; Insulin ↑ postprandial | Glucose homeostasis |
High-Fat Diet | Increases LEAP2/ghrelin ratio | Suppressed food intake in obesity |
Vertical Sleeve Gastrectomy | Increases (lean) or decreases (obese) | Weight-loss dependent adaptation |
LEAP2 exhibits remarkable evolutionary conservation across vertebrates, with distinct adaptations reflecting species-specific biology:
Table 3: Evolutionary Conservation of LEAP2
Lineage | Unique Features | Primary Functions |
---|---|---|
Lampreys (Jawless) | Low homology; four-cysteine core | Antimicrobial defense |
Teleost Fish | Three paralogs (2A, 2B, 2C) | Tissue-specific immunity & ghrelin antagonism |
Amphibians | Highest renal expression | Embryonic development; membrane disruption |
Birds/Mammals | Single gene; hepatic dominance | Metabolic regulation via GHSR1a antagonism |
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